2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the hepta-2,4,6-trienoic acid backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of the cyano group: This step often involves the use of cyanation reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the dodecyl(methyl)amino group: This can be accomplished through nucleophilic substitution reactions, where a dodecyl(methyl)amine reacts with an appropriate leaving group on the phenyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dodecyl(methyl)amino group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-7-{4-[ethyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid
- 2-Cyano-7-{4-[propyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid
- 2-Cyano-7-{4-[butyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid
Uniqueness
2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
113538-93-5 |
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Molecular Formula |
C27H38N2O2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2-cyano-7-[4-[dodecyl(methyl)amino]phenyl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C27H38N2O2/c1-3-4-5-6-7-8-9-10-11-15-22-29(2)26-20-18-24(19-21-26)16-13-12-14-17-25(23-28)27(30)31/h12-14,16-21H,3-11,15,22H2,1-2H3,(H,30,31) |
InChI Key |
YFFYPVXBGKJOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)O |
Origin of Product |
United States |
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